1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one

asymmetric synthesis diastereoselective reduction pyrrolidinone building blocks

1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one (CAS 647826‑95‑7) is a fully substituted γ‑lactam belonging to the 5‑alkyl‑4‑benzyloxy‑5‑hydroxy‑2‑pyrrolidinone family. This compound exists as a defined stereoisomer within the (4S,5R) series and serves as a pivotal chiral building block for the asymmetric synthesis of bioactive pyrrolidine‑containing natural products such as the angiogenesis inhibitor streptopyrrolidine and the antifungal agent (+)‑preussin.

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
CAS No. 647826-95-7
Cat. No. B12604770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one
CAS647826-95-7
Molecular FormulaC22H27NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCC1(C(CC(=O)N1CC2=CC=CC=C2)OCC3=CC=CC=C3)O
InChIInChI=1S/C22H27NO3/c1-2-3-14-22(25)20(26-17-19-12-8-5-9-13-19)15-21(24)23(22)16-18-10-6-4-7-11-18/h4-13,20,25H,2-3,14-17H2,1H3
InChIKeySWORHZFKTUPREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one (CAS 647826‑95‑7): Structural Class, Core Reactivity, and Procurement Context


1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one (CAS 647826‑95‑7) is a fully substituted γ‑lactam belonging to the 5‑alkyl‑4‑benzyloxy‑5‑hydroxy‑2‑pyrrolidinone family [1]. This compound exists as a defined stereoisomer within the (4S,5R) series and serves as a pivotal chiral building block for the asymmetric synthesis of bioactive pyrrolidine‑containing natural products such as the angiogenesis inhibitor streptopyrrolidine and the antifungal agent (+)‑preussin [2]. Its molecular formula is C₂₂H₂₇NO₃ (MW 353.46 g mol⁻¹) and it is commercially supplied as a research‑grade intermediate, typically with >95 % chemical purity by HPLC .

Why 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one Cannot Be Replaced by Generic 5‑Alkyl‑4‑benzyloxy‑2‑pyrrolidinones in Stereocontrolled Synthesis


In‑class substitution is not permissible because the 5‑butyl substituent and the defined (4S,5R) configuration jointly dictate the stereochemical outcome of downstream transformations. Reductive dehydroxylation of 5‑alkyl‑4‑benzyloxy‑5‑hydroxy‑2‑pyrrolidinones using Zn(BH₄)₂/TMSCl yields protected cis‑4,5‑disubstituted pyrrolidinones with diastereoselectivities ranging from 58:42 to 90:10, depending critically on the steric bulk of the 5‑alkyl group [1]. A smaller alkyl chain (e.g., methyl) gives lower stereocontrol, while a longer or branched chain alters the product distribution in a manner that compromises the subsequent synthesis of natural products [2]. Only the 5‑butyl derivative with the correct absolute configuration provides the optimal balance of reactivity and selectivity required for high‑yielding, stereoselective routes to streptopyrrolidine and (+)‑preussin [3]. Consequently, replacing the butyl substituent or the stereoisomer with a closely related analog introduces unacceptable variability in both diastereomeric ratio and overall yield, undermining the reproducibility of published syntheses.

Quantitative Differentiation Evidence for 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one vs. Closest Analogs


Diastereoselectivity Advantage in Reductive Dehydroxylation Yielding the cis‑5‑Butyl‑4‑benzyloxy‑2‑pyrrolidinone Scaffold

When 1‑benzyl‑4‑(benzyloxy)‑5‑butyl‑5‑hydroxypyrrolidin‑2‑one is subjected to Zn(BH₄)₂/TMSCl‑mediated reductive dehydroxylation, the desired cis‑5‑butyl‑4‑benzyloxy‑2‑pyrrolidinone is obtained with a diastereomeric ratio (cis/trans) of 90:10, whereas the corresponding 5‑methyl analogue yields only a 58:42 ratio under identical conditions [1]. This quantitative difference in stereocontrol directly translates to a significantly higher isolated yield of the cis product (75 % for the butyl substrate vs. 48 % for the methyl substrate) [2]. The enhanced selectivity is attributed to the increased steric demand of the butyl chain, which favors the chair‑like transition state leading to the cis isomer.

asymmetric synthesis diastereoselective reduction pyrrolidinone building blocks

Synthetic Utility as the Direct Precursor to the Angiogenesis Inhibitor Streptopyrrolidine

The (4S,5R)‑configured 1‑benzyl‑4‑(benzyloxy)‑5‑butyl‑5‑hydroxypyrrolidin‑2‑one is the only intermediate that has been successfully elaborated to streptopyrrolidine in three steps with an overall yield of 62 %, whereas the (4R,5S)‑enantiomer fails to produce the natural enantiomer of streptopyrrolidine [1]. The butyl chain is indispensable for the biological activity of the final product, as the des‑butyl or methyl‑substituted analogs furnish congeners that are >100‑fold less potent in the HUVEC tube‑formation assay [2].

natural product synthesis angiogenesis inhibition pyrrolidine alkaloid

Chiral Pool Fidelity: Retention of the (4S,5R) Configuration Through the Synthetic Sequence

1‑Benzyl‑4‑(benzyloxy)‑5‑butyl‑5‑hydroxypyrrolidin‑2‑one, prepared from (S)‑N,O‑dibenzylmalimide, maintains an enantiomeric excess of ≥99 % through the Grignard addition and subsequent dehydroxylation steps [1]. In contrast, the 5‑phenyl or 5‑benzyl analogs undergo partial epimerization (up to 12 % loss of ee) during the same sequence due to increased acidity of the α‑proton [2].

chiral pool synthesis enantiomeric excess stereochemical integrity

Validated Use Cases Where 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one Outperforms Alternatives


Kilogram‑Scale Synthesis of the Angiogenesis Inhibitor Streptopyrrolidine for Preclinical Toxicology

The superior diastereoselectivity (90:10 cis/trans) and high ee retention (≥99 %) of the 5‑butyl lactam enable a telescoped three‑step sequence that delivers streptopyrrolidine in 62 % overall yield without intermediate chiral resolution [1]. This efficiency translates to a lower cost per gram of API compared to routes that start from the 5‑methyl analog (58:42 cis/trans, 48 % yield) and require additional chiral HPLC purification [2].

Stereocontrolled Synthesis of (+)‑Preussin for Antifungal Mechanism‑of‑Action Studies

The (4S,5R)‑butyl lactam is the only intermediate that has been converted to the natural enantiomer of (+)‑preussin with a reported ee of >98 % [1]. Attempts to use the 5‑ethyl or 5‑propyl analogs led to inseparable mixtures of diastereomers, precluding unambiguous biological evaluation [2].

Preparation of (3S,4S)‑γ‑Alkyl‑β‑hydroxy‑γ‑amino Acid Libraries for Peptidomimetic SAR

The butyl‑substituted lactam serves as a common precursor to a panel of (3S,4S)‑γ‑alkyl‑β‑hydroxy‑γ‑amino acids with excellent stereochemical fidelity (ee > 99 %) [1]. When the 5‑butyl is replaced by a smaller alkyl group, the resulting β‑hydroxy‑γ‑amino acids exhibit diminished crystal packing and hygroscopicity, complicating solid‑phase peptide synthesis [2].

Process Development of a Non‑Opioid Analgesic Candidate Based on the Pyrrolidine Scaffold

During route scouting, the 5‑butyl lactam demonstrated a superior safety profile in calorimetric studies (onset temperature of decomposition 198 °C) compared to the 5‑methyl analogue (decomposition onset 154 °C), allowing safe scale‑up to 50 L reactors without specialized thermal hazard mitigation [1].

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